molecular formula C62H2O2 B583663 (1,2-METHANOFULLERENE C60)-61-CARBOXYLIC ACID CAS No. 155116-19-1

(1,2-METHANOFULLERENE C60)-61-CARBOXYLIC ACID

Cat. No. B583663
CAS RN: 155116-19-1
M. Wt: 778.696
InChI Key: MBKSWMAEFHNSMF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“(1,2-METHANOFULLERENE C60)-61-CARBOXYLIC ACID” is a derivative of fullerene . Fullerenes are a class of carbon allotropes in which carbon atoms are arranged in the form of a hollow sphere, tube, or other shape. The introduction of the fullerene moiety into poly (β‐styryl)‐hydroxamic acid enhances its reactivity and chemical stability .


Synthesis Analysis

A new fullerene derivative, poly (β‐styryl)‐ (12‐methanofullerene‐C60)‐61‐formo hydroxamic acid, has been synthesized . This synthesis was achieved via a “Bingel-decarboxylation” route .


Molecular Structure Analysis

The molecular structure of “(1,2-METHANOFULLERENE C60)-61-CARBOXYLIC ACID” is based on the fullerene C60 molecule, which is a spherical molecule composed of 60 carbon atoms . The “(1,2-METHANOFULLERENE C60)-61-CARBOXYLIC ACID” derivative introduces additional functional groups to the fullerene structure .


Chemical Reactions Analysis

The “(1,2-METHANOFULLERENE C60)-61-CARBOXYLIC ACID” derivative has been applied for the solid phase extraction, separation, preconcentration, and ICP‐MS determination of Ce, La, Pr, Nd, Sm, and Gd . The introduction of the fullerene moiety into poly (β‐styryl)‐hydroxamic acid enhances its reactivity, chemical stability, and can be recycled for their determination .

Scientific Research Applications

Solid Phase Extraction and Preconcentration of Rare Earth Elements

(1,2-Methanofullerene C60)-61-carboxylic acid has been utilized in the development of novel materials for the solid phase extraction, separation, and preconcentration of rare earth elements (REEs). This application is crucial in analytical chemistry for the detection and quantification of REEs, which are essential in various high-tech industries. The compound’s unique structure allows for efficient binding and isolation of REEs from complex matrices, facilitating their subsequent analysis by techniques such as ICP-MS .

Analytical Chemistry: ICP-MS Determination

In the realm of analytical chemistry, this fullerene derivative has been synthesized and applied for the inductively coupled plasma mass spectrometry (ICP-MS) determination of specific lanthanides such as cerium (Ce), lanthanum (La), praseodymium (Pr), neodymium (Nd), samarium (Sm), and gadolinium (Gd). The compound’s ability to form complexes with these metals enhances their detection sensitivity and accuracy in ICP-MS analysis .

Research on Rare Earth Ore Processing

The compound has also been studied for its potential in the extraction and recovery processes of cerium from rare earth ores. Its application in solvent extraction techniques demonstrates its versatility and importance in the field of metallurgy and mineral processing. The research focuses on optimizing the extraction conditions to maximize recovery rates while minimizing environmental impact .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for (1,2-METHANOFULLERENE C60)-61-CARBOXYLIC ACID involves the addition of carboxylic acid to a pre-existing C60 fullerene molecule. This can be achieved through a series of reactions that modify the C60 molecule to allow for the addition of the carboxylic acid group.", "Starting Materials": ["C60 Fullerene", "Carboxylic Acid", "Solvent", "Reagents"], "Reaction": ["1. Dissolve C60 fullerene in a suitable solvent such as toluene or benzene", "2. Add reagents such as potassium or sodium hydroxide to the solution to generate reactive intermediates", "3. React the intermediates with the carboxylic acid to form the (1,2-METHANOFULLERENE C60)-61-CARBOXYLIC ACID", "4. Purify the product using techniques such as chromatography or recrystallization"] }

CAS RN

155116-19-1

Molecular Formula

C62H2O2

Molecular Weight

778.696

InChI

InChI=1S/C62H2O2/c63-60(64)59-61-55-47-39-29-19-11-3-1-2-5-9-7(3)15-23-17(9)27-21-13(5)14-6(2)10-8-4(1)12(11)20-26-16(8)24-18(10)28-22(14)32-31(21)41-35(27)45-37(23)43(33(39)25(15)19)51(55)53(45)57-49(41)50-42(32)36(28)46-38(24)44-34(26)40(30(20)29)48(47)56(61)52(44)54(46)58(50)62(57,59)61/h59H,(H,63,64)

InChI Key

MBKSWMAEFHNSMF-UHFFFAOYSA-N

SMILES

C1(C23C14C5=C6C7=C8C9=C1C%10=C%11C%12=C%13C%14=C%10C%10=C1C1=C%15C%16=C%17C%18=C%19C%20=C%21C%22=C%23C%24=C%25C%26=C(C7=C9C%11=C%26C%12=C%24C%22=C%13C%20=C%14C%18=C%10%16)C7=C%25C9=C(C4=C76)C4=C2C(=C%17C3=C%15C5=C81)C%19=C%21C4=C%239)C(=O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1,2-METHANOFULLERENE C60)-61-CARBOXYLIC ACID
Reactant of Route 2
(1,2-METHANOFULLERENE C60)-61-CARBOXYLIC ACID
Reactant of Route 3
(1,2-METHANOFULLERENE C60)-61-CARBOXYLIC ACID
Reactant of Route 4
Reactant of Route 4
(1,2-METHANOFULLERENE C60)-61-CARBOXYLIC ACID
Reactant of Route 5
(1,2-METHANOFULLERENE C60)-61-CARBOXYLIC ACID
Reactant of Route 6
(1,2-METHANOFULLERENE C60)-61-CARBOXYLIC ACID

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.